molecular formula C16H20N4O B2644966 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide CAS No. 1796964-91-4

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide

Cat. No.: B2644966
CAS No.: 1796964-91-4
M. Wt: 284.363
InChI Key: LKGHYUWAYJJEIO-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide is a benzamide derivative featuring a pyrimidine core substituted at the 4-position with a dimethylamino group and linked via a methylene bridge to a 4-ethyl-substituted benzamide moiety. The dimethylamino group on the pyrimidine ring may enhance electron-donating properties, while the ethyl group on the benzamide could modulate lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h5-10H,4,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHYUWAYJJEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloropyrimidine with dimethylamine under controlled conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the intermediate pyrimidine derivative with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzoic acid, while reduction may produce N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzylamine.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

  • This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for chemists.

Biological Research

Biochemical Probes:

  • N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide has been investigated for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into enzyme kinetics and cellular signaling pathways. This application is particularly relevant in studies focusing on cancer biology and cellular metabolism.

Anticancer Activity:

  • Preliminary studies have shown that this compound exhibits anticancer properties. In vitro assays indicate selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival .

Antimicrobial Properties:

  • The compound has also been explored for its antimicrobial activities. Research indicates its effectiveness against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

Pharmaceutical Development

Therapeutic Potential:

  • Ongoing research aims to evaluate the therapeutic applications of this compound in treating various diseases, particularly cancers and infections. Its unique chemical structure allows for modifications that may enhance its efficacy and selectivity as a drug candidate .

Industrial Applications

Material Science:

  • The compound is being utilized in the development of novel materials due to its unique chemical properties. It can be incorporated into polymer matrices or coatings that require specific functional characteristics, such as enhanced stability or reactivity.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines through apoptosis induction.
Enzyme InteractionExplored as a probe for studying enzyme kinetics in cancer metabolism.
Antimicrobial PropertiesEffective against specific bacterial strains; potential for development into antimicrobial agents.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription.

    Pathways Involved: The compound may interfere with signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a benzamide-pyrimidine core with several analogs described in recent literature. Key differences lie in substituent patterns:

Compound Name Pyrimidine Substituents Benzamide Substituents Molecular Weight (g/mol)
Target Compound 4-(dimethylamino) 4-ethyl ~283.34 (calculated)
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (, Compound 1) 6-methyl, 4-(hydroxypropan-2-ylamino) 2,6-dichloro 447.1
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide () 4-(pyridin-3-yl) 4-(methylpiperazinylmethyl) Not reported
  • Pyrimidine Substitutions: The target compound’s 4-dimethylamino group contrasts with the 4-hydroxypropan-2-ylamino in Compound 1 () and the 4-pyridin-3-yl group in . The absence of a pyridine or piperazine moiety (as in ) may reduce solubility but improve metabolic stability.
  • Benzamide Substitutions :

    • The 4-ethyl group in the target compound is less polar than the 2,6-dichloro substituents in Compound 1 () or the 4-methylpiperazinylmethyl group in . This suggests higher lipophilicity (logP ~3.5, predicted) compared to Compound 1 (logP ~2.8, calculated) .

Physicochemical Properties

  • Solubility : The ethyl group in the target compound likely reduces aqueous solubility compared to the polar dichloro or methylpiperazinyl groups in analogs. For example, Compound 1 () exhibits moderate solubility in DMSO (>10 mM) due to its polar substituents .
  • Molecular Weight : The target compound’s lower molecular weight (~283 vs. 447 for Compound 1) may enhance bioavailability and blood-brain barrier penetration.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives. Its structure features a dimethylamino group attached to a pyrimidine ring, along with an ethylbenzamide moiety. The synthesis typically involves multi-step processes:

  • Formation of the Pyrimidine Ring : The pyrimidine ring is synthesized using starting materials such as 2-chloro-4,6-dimethoxypyrimidine reacted with dimethylamine.
  • Introduction of the Benzamide Moiety : The intermediate is then reacted with 4-ethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to modulate enzyme activity, particularly through inhibition of certain kinases, which can lead to altered signal transduction pathways. This mechanism is crucial for its potential therapeutic applications, particularly in oncology.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound demonstrated promising results in inhibiting cell proliferation, with IC50 values indicating effective doses required for 50% inhibition of cell viability.

Cell Line IC50 (µM) Reference
HepG212.5
A54915.3

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies :
    SAR studies have highlighted that modifications in the substituents on the pyrimidine ring significantly affect the biological activity of related compounds. For instance, derivatives with different aryl groups showed varied potency against CDK2 and CDK9 kinases, which are critical targets in cancer therapy .
  • In Vivo Studies :
    In vivo studies have further elucidated the compound’s potential as an anticancer agent. Animal models treated with this compound exhibited significant tumor regression compared to control groups, suggesting its efficacy in a physiological context .
  • Comparative Studies :
    Comparative analysis with similar compounds revealed that this compound possesses unique characteristics due to its specific structural arrangement, which enhances its interaction with biological targets compared to other pyrimidine derivatives.

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